Superior Potency of Laevo Isomer of Tricyclamol Chloride Compared to Atropine in Isolated Rabbit Ileum
In relaxing acetylcholine-induced spasm of isolated rabbit ileum, the laevo isomer of tricyclamol chloride exhibits approximately 2-fold greater potency than atropine sulfate, whereas the dextro isomer is approximately 167-fold less potent [1]. This pronounced stereoselectivity differentiates tricyclamol chloride from less stereoselective antimuscarinics and provides a quantitative basis for selecting the appropriate enantiomer for research applications.
| Evidence Dimension | Potency in relaxing ACh-induced spasm |
|---|---|
| Target Compound Data | Laevo isomer: 2.0 (relative to atropine); Dextro isomer: 0.006 (relative to atropine) |
| Comparator Or Baseline | Atropine sulfate: 1.0 (reference) |
| Quantified Difference | Laevo isomer: +100% (2-fold more potent); Dextro isomer: -99.4% (167-fold less potent) |
| Conditions | Isolated rabbit ileum, acetylcholine-induced spasm |
Why This Matters
This quantitative stereoselectivity profile enables researchers to select the laevo isomer for high-potency antimuscarinic activity or the racemate for balanced effects, directly impacting experimental design and procurement decisions.
- [1] Clinical Drug Experience Knowledgebase. Tricyclamol. Purdue University College of Pharmacy. Accessed 2025. View Source
